molecular formula C17H20N6O B15117677 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine

Cat. No.: B15117677
M. Wt: 324.4 g/mol
InChI Key: NASGYDNJKCTELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, a pyrazolopyrimidine moiety, and a piperidine ring. These structural features contribute to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, cyclopropylcarboxylic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the oxadiazole ring.

    Synthesis of the Pyrazolopyrimidine Moiety: The pyrazolopyrimidine moiety can be synthesized by reacting a suitable pyrazole derivative with a pyrimidine precursor. This step often involves condensation reactions under acidic or basic conditions.

    Coupling of the Oxadiazole and Pyrazolopyrimidine Units: The oxadiazole and pyrazolopyrimidine units can be coupled using a suitable linker, such as a piperidine ring. This step may involve nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or amines. Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets. It can serve as a tool compound to investigate specific cellular processes.

    Chemical Biology: The compound can be used in chemical biology to probe the function of specific proteins or enzymes. It may act as an inhibitor or activator of certain biological targets.

    Industrial Applications: The compound may find applications in the development of new materials, agrochemicals, or other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is unique due to its combination of structural features, including the cyclopropyl group, oxadiazole ring, pyrazolopyrimidine moiety, and piperidine ring. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H20N6O/c1-11-10-15(23-14(19-11)4-7-18-23)22-8-5-13(6-9-22)17-21-20-16(24-17)12-2-3-12/h4,7,10,12-13H,2-3,5-6,8-9H2,1H3

InChI Key

NASGYDNJKCTELT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)C4=NN=C(O4)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.